(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride
Overview
Description
“(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 1187927-97-4 . It has a molecular weight of 183.68 . The IUPAC name for this compound is 2,3-dihydro-1H-inden-1-ylmethanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13N.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)9;/h1-4,9H,5-7,11H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 183.68 .Scientific Research Applications
Synthesis Methods : An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives was developed, featuring mild conditions, less pollution, and simple manipulation (Zhou et al., 2013).
Selective Bromination : Research into the synthesis of 4-chloro-1-indanone and its conversion under various conditions to (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine has been explored (Jasouri et al., 2010).
Antimicrobial Applications : Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine showed variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Catalytic Applications : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine were synthesized and showed good activity and selectivity in catalytic applications, especially in C–H bond activation and formation of unsymmetrical pincer palladacycles (Roffe et al., 2016).
Photocytotoxicity in Red Light : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed significant photocytotoxicity in red light and interacted with DNA, suggesting potential applications in cellular imaging and cancer therapy (Basu et al., 2014).
Pharmacological Properties : The synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine was achieved, providing a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Anticancer Studies : Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, including those with R-(pyridin-2-yl)methanamine, showed anticancer activity against various human cancerous cell lines, highlighting their potential as therapeutic agents (Mbugua et al., 2020).
Safety and Hazards
The safety information for “(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-1-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)9;/h1-4,9H,5-7,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGYYVMXDXARHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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